molecular formula C23H24O3 B5733019 3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one

3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one

Cat. No. B5733019
M. Wt: 348.4 g/mol
InChI Key: OVBIHKAAYSVFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one is a natural compound that belongs to the flavonoid family. It is commonly known as flavokawain B (FKB) and is found in the roots of the kava plant. Kava has been used for centuries in traditional medicine for its anxiolytic, sedative, and analgesic effects. FKB is a promising compound that has gained attention in recent years due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways in cells. This compound has been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. This compound has also been shown to activate the AMPK pathway, which regulates energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate the immune system. This compound has also been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a natural compound that can be easily extracted from kava roots or synthesized using simple precursors. This compound is also relatively stable and can be stored for long periods without significant degradation. However, this compound has some limitations for lab experiments. It has limited solubility in water, which may affect its bioavailability and efficacy. This compound is also relatively expensive compared to other compounds, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one. One area of interest is the development of this compound-based therapies for cancer and inflammation. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Another area of interest is the identification of this compound analogs with improved pharmacological properties. Finally, more research is needed to understand the mechanism of action of this compound and its potential applications in other diseases such as neurodegenerative disorders.

Synthesis Methods

3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one can be synthesized from the kava plant using different methods. One of the most common methods involves the extraction of kava roots using solvents such as ethanol or methanol. The extract is then purified using chromatography techniques to isolate this compound. Another method involves the synthesis of this compound using chemical reactions starting from simple precursors.

Scientific Research Applications

3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial effects. This compound has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to reduce inflammation in animal models of arthritis and colitis. This compound has been found to have antibacterial and antifungal properties against various pathogens.

properties

IUPAC Name

3-benzyl-4,7-dimethyl-5-(3-methylbut-2-enoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O3/c1-15(2)10-11-25-20-12-16(3)13-21-22(20)17(4)19(23(24)26-21)14-18-8-6-5-7-9-18/h5-10,12-13H,11,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBIHKAAYSVFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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